3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide
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Overview
Description
3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide: is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, a cyanoethyl group at the nitrogen atom, and a hydroxyl group at the 4 position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide typically involves the bromination of a suitable precursor, followed by the introduction of the cyanoethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide can undergo oxidation to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and cyanoethyl group contribute to its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, enhancing its interactions with biological molecules. The compound may modulate signaling pathways and enzymatic activities, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.
3,5-Dibromo-N-ethyl-4-hydroxybenzamide: Contains an ethyl group instead of a cyanoethyl group, leading to differences in chemical properties and applications.
3,5-Dibromo-N-[(1R)-1-cyanoethyl]-4-hydroxybenzamide: The stereochemistry of the cyanoethyl group is different, which can influence its interactions and efficacy.
Uniqueness: 3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide is unique due to the specific arrangement of its functional groups. The presence of both bromine atoms and the cyanoethyl group provides a distinct combination of reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c1-5(4-13)14-10(16)6-2-7(11)9(15)8(12)3-6/h2-3,5,15H,1H3,(H,14,16)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKZLLTQVDBET-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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